molecular formula C22H38 B3272787 20-Methyl-5alpha(H)-pregnane CAS No. 5737-19-9

20-Methyl-5alpha(H)-pregnane

Cat. No.: B3272787
CAS No.: 5737-19-9
M. Wt: 302.5 g/mol
InChI Key: NWNSDNWCYSYUMD-MVSFUWRLSA-N
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Description

20-Methyl-5alpha(H)-pregnane is a steroidal compound that belongs to the class of pregnanes. Pregnanes are a group of steroid hormones that are derived from the parent compound pregnane. These compounds play a crucial role in various biological processes, including the regulation of metabolism, immune response, and reproductive functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 20-Methyl-5alpha(H)-pregnane typically involves multiple steps, starting from simpler steroidal precursors. One common synthetic route involves the hydrogenation of a suitable steroidal precursor under specific conditions to introduce the 5alpha(H) configuration. The methyl group at the 20th position can be introduced through alkylation reactions using appropriate reagents.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

20-Methyl-5alpha(H)-pregnane undergoes various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

20-Methyl-5alpha(H)-pregnane has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other steroidal compounds.

    Biology: Studied for its role in various biological processes, including hormone regulation and signal transduction.

    Medicine: Investigated for its potential therapeutic effects in treating hormonal imbalances and other medical conditions.

    Industry: Utilized in the production of steroid-based pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 20-Methyl-5alpha(H)-pregnane involves its interaction with specific molecular targets, such as steroid hormone receptors. Upon binding to these receptors, the compound can modulate gene expression and influence various cellular pathways. This modulation can lead to changes in metabolism, immune response, and reproductive functions.

Comparison with Similar Compounds

Similar Compounds

    5alpha-Pregnane: A parent compound with similar structural features but lacking the methyl group at the 20th position.

    20-Methyl-5beta(H)-pregnane: A stereoisomer with a different configuration at the 5th position.

Uniqueness

20-Methyl-5alpha(H)-pregnane is unique due to its specific configuration and the presence of the methyl group at the 20th position. This structural uniqueness can influence its biological activity and make it distinct from other similar compounds.

Properties

IUPAC Name

(5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-propan-2-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H38/c1-15(2)18-10-11-19-17-9-8-16-7-5-6-13-21(16,3)20(17)12-14-22(18,19)4/h15-20H,5-14H2,1-4H3/t16-,17+,18-,19+,20+,21+,22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWNSDNWCYSYUMD-MVSFUWRLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCCC4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901318970
Record name (5α)-20-Methylpregnane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901318970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5737-19-9
Record name (5α)-20-Methylpregnane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5737-19-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5α)-20-Methylpregnane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901318970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
20-Methyl-5alpha(H)-pregnane
Reactant of Route 2
20-Methyl-5alpha(H)-pregnane
Reactant of Route 3
20-Methyl-5alpha(H)-pregnane
Reactant of Route 4
20-Methyl-5alpha(H)-pregnane
Reactant of Route 5
20-Methyl-5alpha(H)-pregnane
Reactant of Route 6
20-Methyl-5alpha(H)-pregnane

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